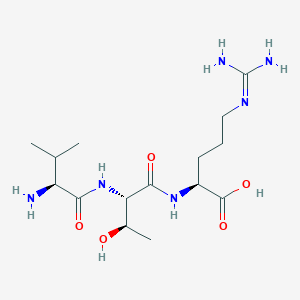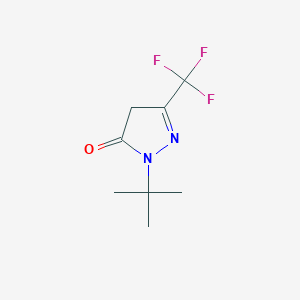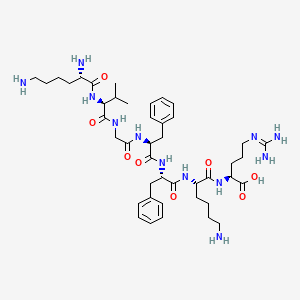
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified from the host cells.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine hydroxides.
Scientific Research Applications
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enhancing immune responses and promoting wound healing.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses . The peptide may also interact with cell surface receptors and intracellular signaling molecules, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A semi-essential amino acid involved in NO synthesis and various metabolic pathways.
L-Lysine: An essential amino acid important for protein synthesis and calcium absorption.
L-Valine: A branched-chain amino acid (BCAA) crucial for muscle metabolism and tissue repair.
L-Phenylalanine: An essential amino acid that serves as a precursor for neurotransmitters like dopamine and norepinephrine.
Uniqueness
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Unlike individual amino acids, this peptide can exhibit synergistic effects, enhancing its functionality in various biological contexts.
Properties
CAS No. |
264147-37-7 |
|---|---|
Molecular Formula |
C43H68N12O8 |
Molecular Weight |
881.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H68N12O8/c1-27(2)36(55-37(57)30(46)18-9-11-21-44)41(61)50-26-35(56)51-33(24-28-14-5-3-6-15-28)39(59)54-34(25-29-16-7-4-8-17-29)40(60)52-31(19-10-12-22-45)38(58)53-32(42(62)63)20-13-23-49-43(47)48/h3-8,14-17,27,30-34,36H,9-13,18-26,44-46H2,1-2H3,(H,50,61)(H,51,56)(H,52,60)(H,53,58)(H,54,59)(H,55,57)(H,62,63)(H4,47,48,49)/t30-,31-,32-,33-,34-,36-/m0/s1 |
InChI Key |
SEJPHNJSBICUOU-PITCCTKHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
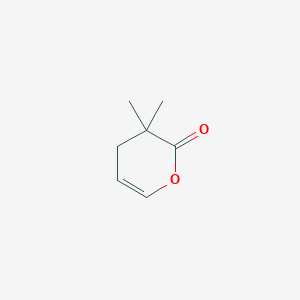

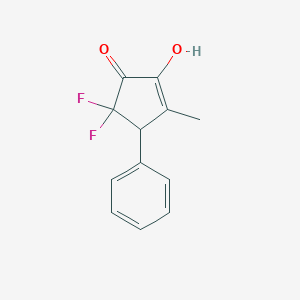
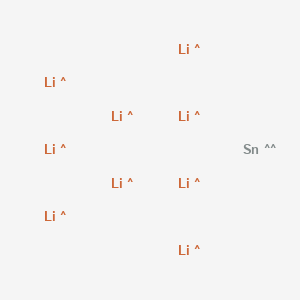

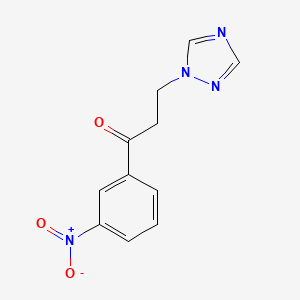
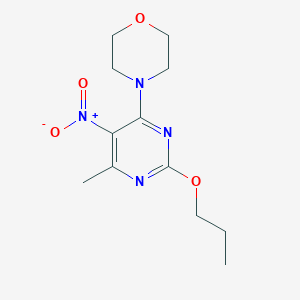

![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
